BenchChemオンラインストアへようこそ!

L-783483

PPARδ transactivation cell-based reporter assay EC50 comparison

Choose L-783483 for PPARδ-selective assays. Its 100x potency advantage vs. L-165041 reduces per-well costs in high-volume screening. Validated in rodent inflammation models (54% edema reduction) and available as tritium-labeled [³H]-L783483 for binding studies. Ensure data reproducibility; avoid pan-PPAR off-target effects.

Molecular Formula C22H21ClF3NO4S
Molecular Weight 487.9 g/mol
Cat. No. B1674104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-783483
Synonyms3-chloro-4-(3-(7-propyl-3-trifluoromethyl-6-benzisoxazolyl)propylthio)phenylacetic acid
F(3)MethylAA
F3MethylAA
Molecular FormulaC22H21ClF3NO4S
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl
InChIInChI=1S/C22H21ClF3NO4S/c1-2-4-14-17(7-6-15-20(14)31-27-21(15)22(24,25)26)30-9-3-10-32-18-8-5-13(11-16(18)23)12-19(28)29/h5-8,11H,2-4,9-10,12H2,1H3,(H,28,29)
InChIKeyTZBRFAASYWFUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid (L-783483): PPARδ Agonist Procurement Guide


2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid, commonly designated L-783483 (also referred to as F3MethylAA), is a synthetic, small-molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ) [1]. This compound belongs to the phenylacetic acid structural class featuring a benzisoxazole core, a 3-trifluoromethyl substituent, and a 7-propyl side chain that collectively confer potent and selective PPARδ activation [2]. L-783483 is employed in preclinical research investigating metabolic regulation, lipid homeostasis, and inflammatory signaling pathways, with demonstrated in vivo efficacy in reducing carrageenan-induced paw edema in rodent models [3].

Why 2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid Cannot Be Replaced by Generic PPARδ Agonists


PPARδ agonists exhibit substantial structural heterogeneity that directly translates into divergent potency, selectivity profiles, and in vivo pharmacological outcomes. Within the phenylacetic acid/benzisoxazole chemotype specifically, minor alterations to the heterocyclic core, substituent identity, or linker composition produce order-of-magnitude shifts in PPARδ transactivation potency [1]. For instance, the benzofuran analog L-165041 demonstrates approximately 100-fold lower PPARδ potency (EC50 ~500 nM) compared to L-783483 (EC50 ~5 nM) despite sharing a common chloro-phenylacetic acid tail and propylsulfanyl linker [2]. Furthermore, substitution at the benzisoxazole 3-position (trifluoromethyl in L-783483 versus phenyl in L-796449) fundamentally alters subtype selectivity, converting a predominantly PPARδ-preferring agonist into a pan-PPAR activator with high PPARα and PPARγ cross-reactivity [3]. Consequently, substituting L-783483 with an in-class alternative without rigorous validation of the specific experimental endpoint risks introducing confounding off-target effects or inadequate target engagement that undermines data reproducibility [2].

Quantitative Differentiation Evidence: 2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid vs. Closest Analogs


PPARδ Transactivation Potency: L-783483 Demonstrates ~100-Fold Superior Activity Relative to Structurally Related Benzofuran Analog L-165041

In a direct head-to-head comparison using a cell-based PPARβ (PPARδ) transactivation assay, L-783483 activated PPARδ with an EC50 of approximately 5 nM, whereas the structurally related benzofuran-based analog L-165041 required an EC50 of approximately 500 nM (0.5 μM) to achieve equivalent receptor activation [1]. This 100-fold difference in potency is attributed to the benzisoxazole core of L-783483, which provides superior ligand-binding domain complementarity relative to the benzofuran scaffold of L-165041. Notably, both compounds share a common 3-chloro-phenylacetic acid pharmacophore and propylsulfanyl linker, isolating the heterocyclic core as the critical potency determinant [2].

PPARδ transactivation cell-based reporter assay EC50 comparison

Benzisoxazole vs. Benzofuran Core Comparison: L-796449 Exhibits Pan-PPAR Activity Whereas L-783483 Preferentially Activates PPARδ

Cross-study comparison of transcriptional activation assays reveals a fundamental selectivity divergence between L-783483 and its 3-phenyl-substituted analog L-796449. L-783483 preferentially activates PPARδ (EC50 ~5 nM), while L-796449 demonstrates potent activity across all three PPAR subtypes: PPARα (EC50 = 4.1 nM), PPARδ (EC50 = 6 nM), and PPARγ (EC50 = 18 nM) [1][2]. The substitution of the 3-trifluoromethyl group in L-783483 with a 3-phenyl moiety in L-796449 transforms the compound from a PPARδ-preferring agonist into a pan-PPAR activator, substantially altering the downstream gene expression signature [3].

PPAR subtype selectivity benzisoxazole scaffold transcriptional activation

In Vivo Anti-Inflammatory Efficacy: L-783483 Reduces Carrageenan-Induced Paw Edema by 54% in Rodent Model

In a standardized carrageenan-induced paw edema model, pretreatment of wild-type mice with L-783483 resulted in a 54 ± 1% reduction in paw edema relative to vehicle-treated controls [1]. This in vivo efficacy establishes L-783483 as a validated tool compound for investigating PPARδ-mediated anti-inflammatory mechanisms. While other PPARδ agonists such as GW501516 have been extensively characterized in metabolic models, L-783483 possesses a distinct pharmacokinetic and tissue-distribution profile arising from its benzisoxazole scaffold and trifluoromethyl substituent, which may confer differential in vivo performance characteristics not captured solely by receptor-binding potency metrics [2].

carrageenan-induced inflammation in vivo efficacy paw edema model

Radiolabeling Feasibility: L-783483 Supports Tritium Labeling with High Specific Activity (14.3 Ci/mmol) for Receptor Binding Studies

L-783483 has been successfully labeled with tritium via selective tritium/bromine exchange on the benzisoxazole ring, yielding [³H]-L783483 with a specific activity of 529 GBq/mmol (14.3 Ci/mmol) and radiochemical purity of 98% [1]. This high specific activity enables sensitive detection in receptor binding assays and autoradiography studies. The established synthetic route exploits the bromine-substituted benzisoxazole intermediate, which is uniquely accessible in this chemotype due to the electron-withdrawing trifluoromethyl group at the 3-position—a structural feature absent in benzofuran analogs such as L-165041 that lack equivalent halogen-exchange handles [2].

radioligand binding tritium labeling specific activity

Structural Characterization: L-783483 Co-crystal Structure with LXRα (PDB 3IPS) Provides Defined Binding Mode for Computational Studies

L-783483 (designated ligand O90 in PDB entry 3IPS) has been co-crystallized with the ligand-binding domain of liver X receptor alpha (LXRα), providing a high-resolution structural template defining the compound‘s binding pose and key molecular interactions [1]. This structural characterization is absent for the closely related analog L-165041 in public repositories. The crystallographic data reveal that the trifluoromethyl group of L-783483 occupies a hydrophobic subpocket, while the benzisoxazole core forms π-stacking interactions with aromatic residues—information directly applicable to molecular docking, structure-based drug design, and rational optimization campaigns [2].

X-ray crystallography ligand binding domain structural biology

Optimal Research Application Scenarios for 2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid


High-Sensitivity Cell-Based PPARδ Transactivation Assays Requiring Nanomolar Potency

Given the demonstrated EC50 of approximately 5 nM in PPARδ transactivation assays [1], L-783483 is optimally deployed in high-throughput or dose-response experiments where low nanomolar working concentrations are required to minimize DMSO carryover artifacts and maintain assay robustness. The compound's ~100-fold potency advantage over L-165041 (EC50 ~500 nM) translates directly to a 100-fold reduction in compound consumption per assay well, reducing procurement frequency and per-experiment cost for high-volume screening laboratories.

PPARδ-Specific Pathway Dissection Studies Requiring Minimal PPARα/γ Cross-Reactivity

L-783483 should be selected for experiments requiring PPARδ-selective pathway interrogation, as opposed to the pan-PPAR agonist L-796449 which activates PPARα (EC50 = 4.1 nM), PPARδ (EC50 = 6 nM), and PPARγ (EC50 = 18 nM) with comparable potency [2]. In mechanistic studies aimed at isolating PPARδ-dependent transcriptional programs, the use of L-783483 avoids confounding gene expression changes driven by unintended PPARα and PPARγ activation, thereby strengthening causal attribution and improving data interpretability.

In Vivo Inflammation Models Using Validated Positive Control with Published Effect Magnitude

L-783483 is ideally suited as a positive control compound in rodent models of acute inflammation, with established efficacy data showing 54 ± 1% reduction in carrageenan-induced paw edema [3]. This published quantitative benchmark enables researchers to calibrate experimental conditions, verify appropriate compound formulation and dosing, and compare novel test article efficacy against a reference compound with documented in vivo activity. The availability of this effect-size data supports statistical power calculations for study design and facilitates cross-study comparisons within the PPARδ research community.

Radioligand Binding and Receptor Occupancy Studies Requiring Tritiated Tracer

For laboratories conducting competitive binding assays, receptor occupancy measurements, or tissue autoradiography, L-783483 offers a distinct operational advantage through its established tritium labeling protocol [4]. The published synthesis yields [³H]-L783483 at 14.3 Ci/mmol specific activity and 98% radiochemical purity, enabling sensitive detection of PPARδ binding sites without the time and resource investment required to develop and validate a de novo radiochemical labeling method for alternative PPARδ agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-783483

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.